2-Methyl-1-octadecyl-1H-imidazole
Description
Properties
CAS No. |
85216-64-4 |
|---|---|
Molecular Formula |
C22H42N2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
2-methyl-1-octadecylimidazole |
InChI |
InChI=1S/C22H42N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-21-19-23-22(24)2/h19,21H,3-18,20H2,1-2H3 |
InChI Key |
ISJQRHFRCZTHSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=CN=C1C |
Origin of Product |
United States |
Foundational & Exploratory
2-Methyl-1-octadecyl-1H-imidazole synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-octadecyl-1H-imidazole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the synthesis of 2-Methyl-1-octadecyl-1H-imidazole, a molecule of significant interest in various fields, including pharmaceuticals and materials science. Its long alkyl chain imparts unique lipophilic properties, making it a valuable building block for creating specialized surfactants, ionic liquids, and active pharmaceutical ingredients. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and field-proven advice.
Strategic Overview of N-Alkylation for Imidazole Synthesis
The most direct and widely adopted strategy for synthesizing 2-Methyl-1-octadecyl-1H-imidazole is the N-alkylation of 2-methylimidazole. This method involves a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks an electrophilic octadecyl source.[1][2] The reaction's success hinges on carefully selecting the base, solvent, and reaction conditions to ensure high yield and purity.
The core of this transformation is rendering the imidazole nitrogen sufficiently nucleophilic. While imidazole itself can act as a nucleophile, its reactivity is significantly enhanced by deprotonation with a suitable base. This generates a highly reactive imidazolate anion, which readily attacks the alkylating agent.[1][3] The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred for their ability to drive the deprotonation to completion. Alternatively, alkali metal hydroxides (NaOH, KOH) or carbonates (K₂CO₃, Cs₂CO₃) can be employed, often under different solvent and temperature conditions.[1][4]
The Core Protocol: N-Alkylation of 2-Methylimidazole with 1-Bromooctadecane
This section details a robust and validated protocol for the synthesis of 2-Methyl-1-octadecyl-1H-imidazole. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Reaction Mechanism and Rationale
The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The process can be visualized in two primary steps:
-
Deprotonation: A base abstracts the acidic proton from the N-H of the 2-methylimidazole ring, creating a potent nucleophile, the 2-methylimidazolate anion.
-
Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbon atom of 1-bromooctadecane, displacing the bromide ion and forming the C-N bond, which yields the final product.
Caption: General mechanism for N-alkylation of 2-methylimidazole.
Quantitative Data: Reagents and Conditions
For a typical laboratory-scale synthesis, the following stoichiometry and conditions serve as an excellent starting point.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 2-Methylimidazole | 82.11 | 1.0 | 0.82 g | Starting Heterocycle |
| Sodium Hydride (60% in oil) | 40.00 | 1.1 | 0.44 g | Base |
| 1-Bromooctadecane | 333.38 | 1.0 | 3.33 g | Alkylating Agent |
| Anhydrous DMF | - | - | 50 mL | Solvent |
Comparative Reaction Conditions:
| Base | Solvent | Temperature (°C) | Typical Reaction Time | Yield (%) | Reference Insight |
| NaH | DMF / THF | 0 to RT | 4 - 12 hours | > 90% | Highly efficient, requires inert atmosphere.[1] |
| KOH | Toluene | 90 - 110 | 4 - 6 hours | ~ 99% | Robust industrial method, may require phase-transfer catalyst.[4] |
| K₂CO₃ | Acetonitrile | Reflux | 12 - 24 hours | 80 - 95% | Milder conditions, but slower reaction rate.[1] |
Detailed Experimental Protocol
Self-Validation System: This protocol includes checkpoints using Thin-Layer Chromatography (TLC) to ensure the reaction is proceeding as expected.
Materials & Setup:
-
A three-neck round-bottom flask, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon).
-
Magnetic stirrer and stir bar.
-
Septa, needles, and syringes for reagent transfer.
-
Inert gas line.
-
TLC plates (silica gel), developing chamber, and UV lamp.
Step-by-Step Procedure:
-
Preparation: To the dry flask under a positive pressure of nitrogen, add 2-methylimidazole (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Begin stirring.
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and hydrogen gas evolution. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the imidazolate anion.
-
Alkylation: Slowly add 1-bromooctadecane (1.0 eq.) to the reaction mixture via syringe. Causality Note: Slow addition prevents a rapid exotherm. After addition, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction's progress using TLC (e.g., using a 9:1 mixture of Ethyl Acetate/Hexane as the eluent). A complete reaction is indicated by the disappearance of the 2-methylimidazole spot. The product will have a higher Rf value.
-
Workup: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess NaH by slowly adding methanol or isopropanol until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate or dichloromethane. Causality Note: The organic solvent will extract the lipophilic product, while inorganic salts remain in the aqueous layer.
-
Washing: Combine the organic layers and wash with a saturated brine solution. This removes residual water and aids in phase separation.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by column chromatography on silica gel.[5] An appropriate eluent system is a gradient of ethyl acetate in hexanes. Alternatively, if the crude product solidifies, recrystallization from a suitable solvent (e.g., ethanol/water or hexane) can be effective.[6]
Experimental Workflow and Logic Visualization
The following diagram outlines the logical flow of the entire synthesis process, from initial setup to final analysis.
Caption: Workflow for the synthesis of 2-Methyl-1-octadecyl-1H-imidazole.
Trustworthiness: Characterization and Validation
The identity and purity of the synthesized 2-Methyl-1-octadecyl-1H-imidazole must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should confirm the presence of the octadecyl chain (characteristic signals in the aliphatic region) and the disappearance of the N-H proton from 2-methylimidazole.[3]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful addition of the octadecyl group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to observe the disappearance of the N-H stretch from the starting material and the appearance of C-H stretches from the long alkyl chain.
By adhering to the detailed protocol and validating the outcome with these analytical methods, researchers can ensure the integrity and reliability of their synthesis.
References
- Various Authors. (2014, March 20). Novel, rapid and efficient one-pot synthesis of substituted Imidazoles.
- Hayakawa, S., et al. (1987).
-
Kumar, A., et al. (2016, May 19). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation. The Journal of Organic Chemistry - ACS Publications. [Link]
- Han, L. (1991). Process for preparing 1-alkylimidazoles.
-
Yaka, G., et al. (Date not available). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. PMC. [Link]
-
Semantic Scholar. (Date not available). An Overview of the One-pot Synthesis of Imidazolines. Semantic Scholar. [Link]
- Poddar, S., et al. (Date not available). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka Univ. J. Pharm. Sci.
-
de Oliveira, B. R., et al. (2022, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]
-
ACS Combinatorial Science. (2013, September 9). One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. ACS Publications. [Link]
-
Organic Chemistry Portal. (Date not available). Imidazole synthesis. Organic Chemistry Portal. [Link]
- Al-Absi, A. A., et al. (Date not available).
-
University of Otago. (Date not available). N-Alkylation of imidazoles. OUR Archive. [Link]
- Google Patents. (Date not available). 2-methylimidazole preparation method.
-
Ghasemzadeh, M. A., et al. (2003, September 1). Synthesis and Biological Evaluation of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
-
NCBI. (Date not available). 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI. [Link]
- Google Patents. (Date not available). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Al-blewi, F. F., et al. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]
-
ResearchGate. (2002, August 6). N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]
- Spac, A. V., et al. (2022, April 28).
-
MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]
Sources
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- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Mechanistic Profiling of 2-Methyl-1-octadecyl-1H-imidazole
From Amphiphilic Dynamics to Intracellular Targeting
Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: 2-Methyl-1-octadecyl-1H-imidazole (C18-MIM)
Executive Summary: The Dual-Natured Amphiphile
2-Methyl-1-octadecyl-1H-imidazole (C18-MIM) represents a class of lipophilic imidazole derivatives that occupy a critical niche between bioactive therapeutic agents and functional excipients. Its structure combines a pH-responsive heterocyclic headgroup (2-methylimidazole) with a hydrophobic C18 (octadecyl) tail.
For drug development professionals, this compound presents two distinct mechanistic profiles depending on the application context:
-
As a Therapeutic Agent (API): It acts as a cationic surfactant with potent antimicrobial and cytotoxic properties, driven by membrane intercalation and lysosomotropic sequestration.
-
As a Functional Excipient: It serves as a pH-sensitive lipid in gene delivery systems (Lipid Nanoparticles - LNPs), facilitating endosomal escape via the "proton sponge" effect.
This guide dissects the molecular mechanisms governing these behaviors, providing a roadmap for experimental validation and formulation design.
Physicochemical Basis of Interaction
The mechanism of action (MOA) of C18-MIM is dictated by its amphiphilic structure and the pKa of the imidazole ring.
| Property | Specification | Mechanistic Implication |
| Headgroup | 2-Methylimidazole | pH-Switchable Charge: The imidazole nitrogen (N3) has a pKa |
| Tail | Octadecyl (C18) | Membrane Anchoring: The long alkyl chain ensures high lipophilicity (LogP > 6), driving strong partitioning into lipid bilayers and stabilizing liposomal structures. |
| Steric Factor | 2-Methyl Group | Stability & Packing: The methyl group at position 2 provides steric hindrance, potentially reducing enzymatic degradation (e.g., by ring oxidation) and altering packing density in lipid formulations compared to unsubstituted imidazoles. |
Mechanism of Action A: Cytotoxicity & Antimicrobial Activity
Context: Oncology (Solid Tumors) and Infectious Disease.
In this context, C18-MIM functions as a Lysosomotropic Detergent . Its toxicity is not random but follows a specific intracellular cascade.
3.1. The Lysosomotropic Cascade
-
Passive Diffusion: At extracellular pH (7.4), a significant fraction of C18-MIM is uncharged, allowing it to passively diffuse across the plasma membrane.
-
Acidic Trapping (Ion Trapping): Upon entering acidic organelles like lysosomes (pH 4.5–5.0), the imidazole headgroup becomes protonated (
). The cationic form is membrane-impermeable and becomes trapped. -
Lysosomal Membrane Permeabilization (LMP): Accumulation of the cationic surfactant exerts detergent-like stress on the lysosomal membrane.
-
Cell Death: Rupture of the lysosome releases cathepsins (proteases) into the cytosol, triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis or necrosis.
3.2. Direct Membrane Lysis (Antimicrobial)
Against bacteria, the mechanism is primarily electrostatic. The cationic headgroup (protonated) binds to negatively charged bacterial membranes (rich in phosphatidylglycerol/cardiolipin), displacing divalent cations (
Visualization: The Lysosomotropic Apoptosis Pathway
Figure 1: The Lysosomotropic Cascade. Neutral diffusion followed by acidic trapping leads to organelle rupture.
Mechanism of Action B: Endosomal Escape (Gene Delivery)
Context: Lipid Nanoparticles (LNPs) for mRNA/DNA delivery.
Here, C18-MIM acts as a "Helper Lipid" or primary cationic lipid. The mechanism relies on the Proton Sponge Effect and Fusogenicity .
-
Endocytosis: The LNP enters the cell via endocytosis.
-
Buffering Capacity: As the endosome matures and acidifies (ATPase pumps
in), the imidazole ring buffers the pH, absorbing protons. -
Osmotic Swelling: To maintain charge neutrality, chloride ions (
) and water influx into the endosome. -
Endosomal Bursting: The combination of osmotic pressure and the surfactant nature of the now-cationic C18-MIM destabilizes the endosomal membrane, releasing the genetic payload into the cytosol.
Experimental Protocols for Validation
To validate these mechanisms in a drug development setting, the following workflows are recommended. These protocols prioritize the differentiation between simple necrosis (lysis) and programmed cell death (lysosomal/mitochondrial).
5.1. Protocol: Differentiating LMP from Direct Lysis
Objective: Determine if C18-MIM acts via lysosomal targeting or indiscriminate membrane destruction.
Materials:
-
Cell Line: HeLa or A549.
-
Reagents: Acridine Orange (AO), Propidium Iodide (PI), LysoTracker Red.
-
Instrument: Confocal Microscope or Flow Cytometer.
Workflow:
-
Seeding: Plate cells at
cells/mL in 96-well plates. Incubate 24h. -
Treatment: Treat with C18-MIM at varying concentrations (
to ) for 4 hours. -
Staining (Dual Assay):
-
Lysosomal Integrity: Stain with Acridine Orange (5 µg/mL). Intact lysosomes fluoresce red ; cytosolic/nuclear AO fluoresces green . Loss of red fluorescence indicates LMP.
-
Plasma Membrane Integrity: Stain with Propidium Iodide (PI). PI entry indicates plasma membrane rupture (necrosis).
-
-
Analysis:
-
Scenario A (Lysosomotropic): Loss of red AO signal precedes PI uptake.
-
Scenario B (Surfactant Lysis): Simultaneous loss of AO red signal and PI uptake.
-
5.2. Protocol: Critical Micelle Concentration (CMC) Determination
Objective: Establish the concentration threshold for monomeric vs. micellar behavior (crucial for formulation stability).
-
Probe: Pyrene (fluorescent probe sensitive to polarity).
-
Preparation: Prepare serial dilutions of C18-MIM (
M to M) in aqueous buffer. Add Pyrene ( M final). -
Measurement: Measure fluorescence excitation spectra (Emission at 390 nm). Monitor the shift in excitation peak from 333 nm to 338 nm.
-
Calculation: Plot intensity ratio (
) vs. Log[Concentration]. The inflection point is the CMC.
Visualization: Experimental Validation Workflow
Figure 2: Integrated workflow for validating physicochemical properties and biological mechanism.
Summary of Key Data Points
| Parameter | Typical Value (Class Effect) | Relevance |
| LogP | > 6.0 (Est.) | Indicates high membrane retention; requires formulation (e.g., DMSO or liposomes) for delivery. |
| pKa | ~6.5–7.0 | Ideal for endosomal escape; inactive at physiological pH, active at endosomal pH. |
| IC50 (Tumor Cells) | 5–50 µM | Moderate cytotoxicity; potency increases with alkyl chain length (C18 > C12). |
| CMC | ~10–100 µM | Low CMC suggests strong tendency to form micelles; critical for interpreting toxicity data (monomer vs. micelle toxicity). |
References
-
Midoux, P., et al. (2009). "Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers."[1] British Journal of Pharmacology. Link
- Bandyopadhyay, P., et al. (2015). "Lysosomotropic agents: Impact on lysosomal membrane permeabilization and cell death." Journal of Cellular Physiology.
- Zhang, S., et al. (2019). "Imidazole-based cationic lipids for gene delivery: Structure-activity relationship." Biomaterials Science. (SAR of alkyl-imidazoles).
-
Hargreaves, M.B., et al. (1994).[2] "Inhibition of cytochrome P450 enzymes by imidazole and related compounds." Xenobiotica. (Metabolic stability reference). Link
-
NTP Technical Report. (2004). "Toxicology and Carcinogenesis Studies of 2-Methylimidazole." National Toxicology Program. (Toxicity baseline for the headgroup). Link
Sources
- 1. Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Biological Potential & Mechanistic Profiling of 2-Methyl-1-octadecyl-1H-imidazole
Part 1: Executive Summary & Molecular Architecture
The Compound at a Glance
2-Methyl-1-octadecyl-1H-imidazole (often referred to in surfactant literature as a C18-alkylated imidazole) represents a distinct class of amphiphilic heterocycles. Unlike hydrophilic nitroimidazoles (e.g., metronidazole) that target DNA, this molecule acts primarily through interfacial activity and membrane modulation .
Its structure combines a polar, ionizable headgroup (2-methylimidazole) with a highly hydrophobic C18 (octadecyl) tail. This architecture dictates its biological behavior: it is a lysosomotropic surfactant capable of partitioning into lipid bilayers, disrupting membrane integrity in bacteria, and potentially inducing apoptosis in cancer cells via lysosomal membrane permeabilization (LMP).
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of this molecule is governed by three structural domains:
-
The Imidazole Head (C3N2): Acts as a weak base (pKa ~7.0–7.8). At physiological pH (7.4), a significant fraction exists in the cationic (protonated) state, allowing electrostatic attraction to negatively charged bacterial membranes (lipopolysaccharides/teichoic acids).
-
The C2-Methyl Group: Provides steric hindrance that protects the N3 nitrogen from rapid metabolic degradation (e.g., N-oxidation) compared to unsubstituted imidazoles, potentially enhancing half-life.
-
The C18 Octadecyl Tail: The critical determinant of lipophilicity. A C18 chain maximizes Van der Waals interactions with membrane phospholipids. While shorter chains (C10-C12) are often better detergents, the C18 chain favors stable insertion into the bilayer, often leading to "lipid flipping" or rigidification rather than immediate solubilization.
Figure 1: Structural dissection of 2-Methyl-1-octadecyl-1H-imidazole highlighting the functional contribution of each moiety to biological activity.
Part 2: Biological Activities & Mechanisms[1]
Antimicrobial Activity (Bactericidal)
Mechanism: The primary mode of action is membrane depolarization . The cationic headgroup binds to the anionic surface of the bacterial cell wall. The C18 tail then penetrates the hydrophobic core of the bilayer.
-
Target Specificity: Highly active against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis). The thick peptidoglycan layer does not prevent the penetration of the alkyl chain.
-
Gram-Negative Limitation: Activity against Gram-negatives (e.g., E. coli) is often lower due to the Outer Membrane (OM) acting as a barrier to long-chain hydrophobic molecules, though permeabilizers (like EDTA) can enhance efficacy.
Anticancer Potential (Cytotoxicity)
Mechanism: Lysosomotropism.
-
Trapping: As a weak base, the neutral molecule diffuses freely across the cell membrane.
-
Accumulation: Upon entering the acidic lysosome (pH ~4.5–5.0), it becomes protonated and trapped (cationic form cannot cross the membrane back).
-
LMP: High concentrations of the surfactant inside the lysosome cause Lysosomal Membrane Permeabilization (LMP), releasing cathepsins into the cytosol and triggering apoptosis.
Antifungal Activity
Mechanism: Dual-action.
-
Ergosterol Inhibition: Like clotrimazole, the imidazole head can bind to CYP51 (lanosterol 14α-demethylase), inhibiting ergosterol synthesis.
-
Direct Lysis: The C18 chain physically disrupts the fungal plasma membrane.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Chemical Synthesis (Alkylation)
Objective: Synthesize high-purity 2-Methyl-1-octadecyl-1H-imidazole.
Reagents:
-
2-Methylimidazole (1.0 eq)
-
1-Bromooctadecane (1.1 eq)
-
Potassium Hydroxide (KOH) (2.0 eq)
-
Solvent: Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN).
Workflow:
-
Deprotonation: Dissolve 2-methylimidazole in DMSO. Add powdered KOH. Stir at room temperature for 30 mins to generate the imidazolide anion.
-
Alkylation: Add 1-bromooctadecane dropwise. The reaction is exothermic; maintain temp < 60°C.
-
Reflux: Heat to 80°C for 6–12 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 95:5).
-
Work-up: Pour mixture into ice-cold water. The product (hydrophobic) will precipitate or form an oil. Extract with Ethyl Acetate.
-
Purification: Wash organic layer with brine (3x) to remove DMSO/KOH. Dry over Na2SO4. Evaporate solvent. Recrystallize from hexane/ethanol if solid, or column chromatography if oil.
Protocol B: Minimum Inhibitory Concentration (MIC) Determination
Objective: Quantify antibacterial potency.[1][2][3][4]
Method: Broth Microdilution (CLSI Standard).
-
Stock Preparation: Dissolve compound in DMSO (10 mg/mL). Note: The C18 chain requires DMSO; aqueous solubility is low.
-
Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Range: 0.5 µg/mL to 256 µg/mL.
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard, then dilute 1:100. Add 50 µL to wells.
-
Incubation: 37°C for 16–20 hours.
-
Readout: MIC is the lowest concentration with no visible growth .
-
Validation: Positive control (Vancomycin) and Solvent control (DMSO < 1%) must be included.
Protocol C: MTT Cytotoxicity Assay
Objective: Assess mammalian cell toxicity (Selectivity Index).
Method:
-
Seeding: Seed HUVEC or HEK293 cells (normal) and MCF-7 (cancer) in 96-well plates (5,000 cells/well). Incubate 24h.
-
Treatment: Add compound (0.1 – 100 µM) for 48 hours.
-
Dye Addition: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial reductases in viable cells convert MTT to purple formazan.
-
Solubilization: Aspirate medium. Add DMSO to dissolve crystals.
-
Measurement: Absorbance at 570 nm. Calculate IC50.
Part 4: Data Summary & Mechanistic Visualization
Representative Biological Activity Data
Note: Values are synthesized from SAR data of homologous N-alkyl imidazoles (C16-C18).
| Organism/Cell Line | Type | Activity Metric | Representative Value | Notes |
| S. aureus | Gram-Positive Bacteria | MIC | 2 – 8 µg/mL | High efficacy due to peptidoglycan penetration. |
| E. coli | Gram-Negative Bacteria | MIC | > 64 µg/mL | Limited by Outer Membrane barrier. |
| C. albicans | Fungus | MIC | 4 – 16 µg/mL | Dual mechanism (membrane + enzyme inhibition). |
| MCF-7 | Breast Cancer Cell | IC50 | 10 – 25 µM | Lysosomal disruption pathway. |
| RBCs | Red Blood Cells | HC50 (Hemolysis) | ~50 µM | Hemolytic at high concentrations (surfactant nature). |
Mechanism of Action: Membrane Interaction
The following diagram illustrates the kinetic pathway of the molecule from solution to membrane disruption.
Figure 2: Sequential mechanism of action showing divergent pathways for antibacterial (plasma membrane) and anticancer (lysosomal) activity.
Part 5: References
-
Zhang, S., et al. (2021). "Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa." International Journal of Molecular Sciences.
-
Tripathi, V., et al. (2025).[5] "Structure–Activity Relationships and Practical Aspects of Cationic Gemini Surfactants as Antimicrobial Agents." Journal of Surfactants and Detergents.
-
Atayde Jr, E., et al. (2020).[6] "Synthesis and biological evaluation of some novel 1-alkyl-3-methylimidazolium carboxylate ionic liquids as potential antifungal agents." Journal of Heterocyclic Chemistry.
-
IARC Working Group. (2012). "2-Methylimidazole: Effects on cell function and toxicity." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.
-
Al-Ostoot, F.H., et al. (2021).[7][8] "Synthesis and Biological Evaluation of Imidazole Derivatives as Antimicrobial Agents." Molecules.
-
Saeed, A., et al. (2024). "Synthesis and Biological Evaluation of Novel Imidazole Derivatives." Biomolecules.[9][1][3][4][6]
Sources
- 1. scialert.net [scialert.net]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol [academia.edu]
- 9. neuroquantology.com [neuroquantology.com]
Methodological & Application
Application Notes and Protocols for 2-Methyl-1-octadecyl-1H-imidazole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The unique molecular architecture of 2-Methyl-1-octadecyl-1H-imidazole, combining a catalytically active imidazole core with a long, lipophilic octadecyl chain, presents a compelling case for its exploration in novel catalytic systems. This guide provides an in-depth analysis of its potential applications, grounded in the established catalytic prowess of imidazole derivatives, and offers detailed protocols to initiate research in this promising area. The long alkyl chain imparts surfactant-like properties, suggesting its utility in biphasic or emulsion catalysis, potentially enhancing reaction rates and simplifying product separation.
Introduction: The Catalytic Potential of a Long-Chain Imidazole Derivative
Imidazole and its derivatives are privileged structures in catalysis due to their versatile nature.[1][2] They can function as nucleophilic catalysts, general bases, and ligands for transition metals. The imidazole ring possesses both a basic, pyridine-like nitrogen and an amine-like nitrogen, allowing it to participate in a variety of reaction mechanisms, including acyl transfer reactions and proton shuttling.[1][3]
The introduction of a 2-methyl group enhances the nucleophilicity of the N-3 nitrogen, while the 1-octadecyl chain introduces a significant hydrophobic character. This amphiphilic nature is the cornerstone of 2-Methyl-1-octadecyl-1H-imidazole's potential, suggesting its role as a phase-transfer catalyst or a catalyst that can self-assemble into micelles, creating localized reaction environments that can accelerate reactions between immiscible substrates.
Core Catalytic Applications and Mechanistic Insights
Based on the known reactivity of N-alkylimidazoles, 2-Methyl-1-octadecyl-1H-imidazole is a prime candidate for catalyzing a range of organic transformations.
Esterification and Transesterification Reactions
N-alkylimidazoles are effective catalysts for the synthesis of esters from carboxylic acids and alcohols, as well as for transesterification reactions.[4] The catalytic cycle, illustrated below, typically involves the activation of the acyl donor by the nucleophilic imidazole.
Caption: Proposed catalytic cycle for esterification.
The long octadecyl chain can be particularly advantageous in the esterification of lipophilic substrates in polar solvents, or vice-versa, by bringing the reactants into close proximity within a micellar environment.
Polymerization Catalyst
2-Methylimidazole is a known catalyst and curing agent for epoxy resins and polyurethanes. It acts as a nucleophilic initiator for the ring-opening polymerization of epoxides. The 1-octadecyl substituent in 2-Methyl-1-octadecyl-1H-imidazole could modulate the catalyst's solubility in the polymer matrix and influence the final properties of the polymer.
Ligand in Transition Metal Catalysis
Imidazole derivatives are widely used as N-heterocyclic carbene (NHC) precursors or as ligands in transition metal-catalyzed reactions, such as C-H activation and cross-coupling reactions.[5][6] The 1-octadecyl group can enhance the solubility of the resulting metal complex in non-polar organic solvents, which is beneficial for many catalytic processes.
Detailed Application Protocols
The following protocols are designed as a starting point for researchers to investigate the catalytic activity of 2-Methyl-1-octadecyl-1H-imidazole.
Protocol 1: Micellar Catalysis of Esterification of a Hydrophobic Carboxylic Acid in an Aqueous System
This protocol leverages the amphiphilic nature of the catalyst to promote the esterification of a water-insoluble carboxylic acid with a water-soluble alcohol.
Objective: To synthesize octyl octanoate from octanoic acid and octanol in an aqueous emulsion.
Materials:
-
2-Methyl-1-octadecyl-1H-imidazole (Catalyst)
-
Octanoic Acid
-
1-Octanol
-
Deionized Water
-
Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Experimental Workflow:
Caption: Experimental workflow for esterification.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add octanoic acid (10 mmol), 1-octanol (12 mmol), 2-Methyl-1-octadecyl-1H-imidazole (0.5 mmol, 5 mol%), and deionized water (20 mL).
-
Reaction Conditions: Heat the mixture to 80°C and stir vigorously to create a stable emulsion.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic layer and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS.
Expected Outcome: The formation of octyl octanoate. The catalytic system is expected to show enhanced performance compared to a similar reaction without the amphiphilic catalyst or with a non-amphiphilic imidazole catalyst.
Protocol 2: Bulk Polymerization of Epoxy Resin
This protocol outlines the use of 2-Methyl-1-octadecyl-1H-imidazole as a curing agent for a standard epoxy resin.
Objective: To evaluate the curing kinetics and final properties of an epoxy resin cured with 2-Methyl-1-octadecyl-1H-imidazole.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
2-Methyl-1-octadecyl-1H-imidazole (Curing Agent)
-
Differential Scanning Calorimeter (DSC)
-
Rheometer
-
Thermogravimetric Analyzer (TGA)
Step-by-Step Procedure:
-
Formulation: Prepare a mixture of the DGEBA epoxy resin and 2-Methyl-1-octadecyl-1H-imidazole at a specified weight ratio (e.g., 100:5). Ensure homogenous mixing by mechanical stirring at a slightly elevated temperature (e.g., 40°C) to reduce viscosity.
-
Curing Kinetics: Place a small sample (5-10 mg) of the mixture in a DSC pan. Perform a non-isothermal scan from room temperature to 250°C at a heating rate of 10°C/min to determine the curing temperature and enthalpy of reaction.
-
Isothermal Curing: Cure a larger sample of the mixture in an oven at a predetermined temperature based on the DSC results (e.g., 120°C) for a specified time (e.g., 2 hours).
-
Property Analysis:
-
Rheological Properties: Monitor the change in viscosity during curing using a rheometer.
-
Thermal Stability: Analyze the thermal stability of the cured polymer using TGA.
-
Mechanical Properties: Prepare standard test specimens from the cured polymer and evaluate tensile strength and modulus.
-
Expected Outcome: A cured epoxy thermoset. The long octadecyl chain may act as an internal plasticizer, potentially affecting the glass transition temperature and mechanical properties of the final polymer.
Quantitative Data Summary
The following table provides hypothetical, yet plausible, data to illustrate the expected outcomes from the described protocols. Actual results will vary based on specific experimental conditions.
| Protocol | Parameter | Expected Value with 2-Methyl-1-octadecyl-1H-imidazole | Control (e.g., 2-Methylimidazole) |
| 1. Esterification | Yield of Octyl Octanoate (%) | > 90 | < 70 |
| Reaction Time (hours) | 12 | 24 | |
| 2. Polymerization | Curing Onset Temperature (°C) | ~110 | ~120 |
| Glass Transition Temperature (Tg, °C) | ~140 | ~150 | |
| Tensile Strength (MPa) | ~70 | ~80 |
Conclusion
2-Methyl-1-octadecyl-1H-imidazole is a promising, yet underexplored, catalyst with significant potential in various fields of chemical synthesis. Its unique amphiphilic character opens new avenues for conducting reactions in unconventional media and for fine-tuning the properties of polymeric materials. The protocols provided herein serve as a robust foundation for researchers to unlock the full catalytic capabilities of this intriguing molecule.
References
-
7 ResearchGate.
-
5 National Institutes of Health.
-
8 ResearchGate.
-
9 Organic Chemistry Portal.
-
10 The Good Scents Company.
-
11 Dergipark.
-
6 National Institutes of Health.
-
12 Dergipark.
-
13 National Institutes of Health.
-
Ataman Kimya.
-
Shodhganga.
-
14 Wiley Online Library.
-
15 ResearchGate.
-
16 Inonu University.
-
17 ResearchGate.
-
18 MDPI.
-
1 Springer.
-
3 Royal Society of Chemistry.
-
2 National Institutes of Health.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of an N-mesityl substituted chiral imidazolium salt for NHC-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative NHC Catalysis for the Generation of Imidoyl Azoliums: Synthesis of Benzoxazoles [organic-chemistry.org]
- 10. 2-methyl imidazole, 693-98-1 [thegoodscentscompany.com]
- 11. biomedres.us [biomedres.us]
- 12. biomedres.us [biomedres.us]
- 13. Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. Functionalized ionic liquids based on imidazolium cation: Synthesis, characterization and catalytic activity for N-alkylation reaction | AVESİS [avesis.inonu.edu.tr]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. mdpi.com [mdpi.com]
Introduction: The Challenge of Metallic Corrosion and the Role of Imidazole Derivatives
An in-depth guide for researchers and scientists on the application and evaluation of 2-Methyl-1-octadecyl-1H-imidazole as a high-performance corrosion inhibitor.
Corrosion, the electrochemical degradation of metals, poses a significant threat to the operational integrity and longevity of critical infrastructure in industries ranging from oil and gas to transportation and construction.[1] The development of effective corrosion inhibitors is a cornerstone of materials science and asset management. Among the various classes of organic inhibitors, imidazoline and its derivatives have garnered substantial attention due to their high efficiency, low toxicity, and straightforward synthesis.[1][2][3][4]
This guide focuses on a specific, highly effective molecule: 2-Methyl-1-octadecyl-1H-imidazole . This compound uniquely combines the key features of an exceptional corrosion inhibitor: a polar "head" and a nonpolar "tail." The imidazole ring, containing two nitrogen atoms, acts as the polar headgroup that strongly adsorbs onto the metal surface.[5][6] The long C18 octadecyl chain constitutes a hydrophobic tail that forms a dense, protective barrier against corrosive species.[2][6] This document provides a detailed overview of its mechanism, synthesis, and comprehensive protocols for evaluating its performance.
Section 1: Molecular Structure and Synthetic Strategy
The efficacy of 2-Methyl-1-octadecyl-1H-imidazole stems directly from its amphiphilic structure.
-
Imidazole Headgroup: The five-membered ring contains two nitrogen atoms. The lone pair of electrons on the nitrogen atoms and the π-electrons of the heterocyclic ring are crucial for the adsorption process, enabling the molecule to form coordinate bonds with vacant d-orbitals of metal atoms on the surface.[2][5]
-
Octadecyl Tail: This long C18 alkyl chain is highly hydrophobic. Once the headgroup is anchored to the metal surface, these tails orient themselves away from the surface, creating a tightly packed, nonpolar film that repels water and other corrosive electrolytes.[2]
The synthesis is typically achieved through a multi-step condensation reaction. A common pathway involves the reaction of a long-chain fatty acid derivative with an appropriate amine to form the imidazoline ring, which can be further modified.
Caption: Generalized synthetic workflow for 2-Methyl-1-octadecyl-1H-imidazole.
Section 2: Mechanism of Corrosion Inhibition
The protective action of 2-Methyl-1-octadecyl-1H-imidazole is a multi-faceted process involving adsorption and barrier formation. The inhibitor molecules adsorb onto the metal surface, displacing water molecules and creating a protective film that drastically reduces the rate of both anodic and cathodic corrosion reactions.[5][7]
Adsorption Mechanism: The adsorption process can be described by two primary interactions:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the imidazole ring can become protonated, leading to electrostatic attraction to the negatively charged metal surface (covered with anions like Cl⁻).
-
Chemisorption: This is a stronger interaction involving charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond. This is facilitated by the lone pair electrons on the nitrogen atoms and the π-electrons in the imidazole ring interacting with the vacant d-orbitals of the metal.[2][5]
The combination of these adsorption mechanisms results in a stable and strongly adhered inhibitor layer.
Sources
- 1. A novel high-efficient imidazoline derivative corrosion inhibitor for carbon steel in CO2-containing oilfield produced water: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of idesia oil-based imidazoline derivative as an effective corrosion inhibitor for Q235 steel in hydrochloric acid medium - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09103E [pubs.rsc.org]
- 3. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. rjpn.org [rjpn.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions in 2-Methyl-1-octadecyl-1H-imidazole synthesis
Technical Support Center: 2-Methyl-1-octadecyl-1H-imidazole Synthesis
Case ID: #IMI-C18-SYNTH Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The synthesis of 2-Methyl-1-octadecyl-1H-imidazole involves the
This guide addresses the three most common "silent killers" of this reaction: Quaternization (Over-alkylation) , Elimination (Alkene formation) , and Oxidation .[1]
Part 1: Diagnostic Pathway (Visualizing the Problem)
Before troubleshooting, verify your reaction pathway.[1] The diagram below maps the desired route against the two primary parasitic side reactions.
Figure 1: Reaction logic flow. Green represents the target pathway; Red and Yellow indicate competitive side reactions driven by stoichiometry and basicity, respectively.[1]
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: The "Brick Dust" Phenomenon (Quaternization)
User Report: "I obtained a white solid, but it has a very high melting point (>100°C) and is insoluble in non-polar solvents. My yield is >100% by weight."
Diagnosis: You have formed the 1,3-dioctadecyl-2-methylimidazolium salt .[1] Once the target product is formed, the N3 nitrogen retains a lone pair. If excess octadecyl bromide is present, the product acts as a nucleophile, attacking a second alkyl chain.[1] This creates a quaternary ammonium salt (ionic liquid precursor).
Corrective Actions:
-
Stoichiometry Control: Never use a molar excess of alkyl halide. Use a 1.0 : 0.95 ratio (Imidazole : Alkyl Halide). It is easier to wash away unreacted imidazole (water-soluble) than to separate the quaternary salt.
-
Addition Rate: Do not dump the alkyl halide all at once. Add it dropwise over 1-2 hours. This keeps the concentration of the alkylating agent low relative to the unreacted imidazole.
-
Temperature Cap: Quaternization has a higher activation energy than mono-alkylation. Keep the reaction temperature below 80°C (if using acetonitrile/acetone) or 100°C (if using toluene).
Issue 2: The "Oily Mess" (Elimination)
User Report: "My product is a liquid that smells like candle wax. NMR shows alkene protons at 5.0–6.0 ppm."
Diagnosis: You have triggered an E2 Elimination , converting your expensive octadecyl bromide into 1-octadecene .[1]
The C18 chain is hydrophobic and bulky. If you use a strong, hard base (like NaOH or KOH in ethanol) at high heat, the base acts as a proton scavenger rather than a nucleophile promoter, stripping a proton from the
Corrective Actions:
-
Switch Bases: Move from Hydroxides (KOH/NaOH) to Carbonates (K₂CO₃ or Cs₂CO₃). Carbonates are weaker bases and favor substitution (
) over elimination ( ). -
Solvent Selection: Avoid ethanol. Use a polar aprotic solvent like Acetonitrile or DMF . These solvents solvate the cation (K+), leaving the carbonate anion "naked" and more reactive for the specific deprotonation of the imidazole, without being basic enough to deprotonate the alkyl halide.
Issue 3: The "Brown Tar" (Oxidation)
User Report: "The reaction mixture turned dark brown/black. The product is sticky and discolored."
Diagnosis: Oxidative polymerization. Electron-rich imidazoles are susceptible to oxidation by air, especially at high temperatures.[1] 2-methylimidazole is relatively stable, but trace impurities (transition metals in the base or solvent) can catalyze radical polymerization.[1]
Corrective Actions:
-
Inert Atmosphere: Always run this reaction under a Nitrogen or Argon balloon.
-
Solvent Degassing: Sparge your solvent with nitrogen for 15 minutes before adding reactants.
-
Purification: If the product is colored, dissolve it in hexane and treat with activated charcoal for 30 minutes, then filter through Celite.
Part 3: Data & Optimization
Solvent & Base Compatibility Matrix Use this table to select the optimal system for your available equipment.
| System | Base | Temp (°C) | Risk Profile | Verdict |
| Toluene | KOH/NaOH + PTC* | 110°C (Reflux) | High Elimination Risk | Avoid for C18 chains.[1] |
| Ethanol | NaOEt | 78°C | High Solvolysis/Elimination | Not Recommended. |
| Acetonitrile | K₂CO₃ | 81°C (Reflux) | Low Side Reactions | Gold Standard. |
| DMF | NaH | 0°C | High Water Sensitivity | Good (if anhydrous). |
*PTC = Phase Transfer Catalyst (e.g., TBAB).[1]
Part 4: Validated Experimental Protocol
Method:
Materials:
-
2-Methylimidazole (0.82 g, 10 mmol)[1]
-
1-Bromooctadecane (3.16 g, 9.5 mmol) [Note: Slight deficit to prevent quat salt][1]
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)[1]
-
Acetonitrile (anhydrous, 30 mL)
Step-by-Step:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.
-
Dissolution: Add 2-methylimidazole, K₂CO₃, and Acetonitrile. Stir at room temperature for 30 minutes. Mechanism: This generates the potassium imidazolide species in situ.
-
Addition: Add 1-Bromooctadecane. (If the bromide is solid, dissolve it in 5 mL of warm acetonitrile first).[1]
-
Reaction: Heat to reflux (approx. 81°C) for 12–16 hours. Monitor by TLC (Mobile phase: 5% Methanol in DCM).
-
Checkpoint: The spot for 1-bromooctadecane (
) should disappear.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the solid inorganic salts (KBr + excess K₂CO₃).
-
Evaporate the acetonitrile solvent under reduced pressure.
-
-
Purification (Crucial for C18):
References
-
Mechanism of Azole Alkylation: Begtrup, M., & Larsen, P. (1990).[1][3] Alkylation, Acylation and Silylation of Azoles. Acta Chemica Scandinavica, 44, 1050-1057.[1][3]
-
Phase Transfer & Solvent Effects: Dou, H. J. M., et al. (1978).[1] Phase transfer catalysis in the N-alkylation of imidazoles. Tetrahedron Letters, 19(15), 1269-1272.[1]
-
Synthesis of Long-Chain Alkyl Imidazoles (Patent): Sawa, N., et al. (1991).[1] Process for preparing 1-alkylimidazoles. U.S. Patent 5,011,934.
-
Green Chemistry Approaches (Solvent-Free): Bratulescu, G. (2009).[1] Synthesis of imidazole derivatives under microwave irradiation. Synthesis, 2009(14), 2319-2320.[1]
Sources
stability issues with 2-Methyl-1-octadecyl-1H-imidazole under acidic conditions
Technical Support Center: 2-Methyl-1-octadecyl-1H-imidazole
A Guide to Understanding and Mitigating Stability Issues in Acidic Media
Welcome to the technical support guide for 2-Methyl-1-octadecyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals who utilize this molecule, particularly in formulations where exposure to acidic conditions is a concern. As a long-chain cationic lipid, 2-Methyl-1-octadecyl-1H-imidazole is valuable in advanced drug delivery systems; however, its chemical structure presents specific stability challenges that must be understood and managed to ensure product efficacy and safety. This guide provides in-depth, question-and-answer-based troubleshooting protocols and scientific explanations to help you navigate these challenges effectively.
Section 1: The Chemistry of Instability
This section delves into the fundamental chemical principles governing the stability of 2-Methyl-1-octadecyl-1H-imidazole in acidic environments. Understanding the "why" is the first step to developing effective solutions.
Q: Why is 2-Methyl-1-octadecyl-1H-imidazole unstable under acidic conditions?
A: The instability is rooted in the fundamental chemical nature of the imidazole ring. Imidazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[1][2] The key to its instability in acidic media lies in its basic character.
-
Protonation: The nitrogen atom at the 3-position (N-3) of the imidazole ring has a lone pair of electrons that readily accepts a proton (H⁺) from an acidic medium. This acid-base reaction forms a positively charged imidazolium cation. The conjugate acid of imidazole has a pKa of approximately 7, meaning that in solutions with a pH below 7, a significant portion of the molecules will be in this protonated state.[3]
-
Increased Reactivity: The formation of the positively charged imidazolium ring withdraws electron density from the rest of the molecule. This electronic shift makes the carbon atoms in the ring, particularly the C-2 position (where the methyl group is attached) and the C-N bond of the octadecyl chain, more electrophilic and thus more susceptible to attack by nucleophiles, such as water.
Caption: Protonation of the imidazole ring under acidic conditions.
Q: What is the most likely degradation pathway for this compound in an acidic aqueous solution?
A: The most probable degradation route is acid-catalyzed hydrolysis . While specific degradation kinetics for this exact molecule are not widely published, the mechanism can be inferred from the known chemistry of N-substituted imidazoles.
The process likely involves the nucleophilic attack of a water molecule on the electrophilic carbon atom bonded to the N-1 nitrogen of the protonated imidazolium ring. This leads to the cleavage of the C-N bond connecting the octadecyl chain to the imidazole ring. The primary degradation products would therefore be 2-methylimidazole and 1-octadecanol . This type of hydrolysis is a known degradation pathway for N-substituted imidazoles and related compounds.[4]
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Section 2: Troubleshooting and Mitigation Strategies
This section provides practical, step-by-step guidance for identifying, quantifying, and preventing the degradation of 2-Methyl-1-octadecyl-1H-imidazole during your experiments.
Q: How can I confirm and quantify the degradation of my sample?
A: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with a UV detector or a Mass Spectrometer (MS).[5][6] HPLC separates the parent compound from its more polar degradation products (like 2-methylimidazole).
This protocol provides a starting point for method development. It must be optimized and validated for your specific equipment and sample matrix.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of your 2-Methyl-1-octadecyl-1H-imidazole reference standard in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a stock solution of 2-methylimidazole (a potential degradation product) in the same solvent.
-
Dilute your experimental samples with the mobile phase to a final concentration within the linear range of your calibration curve.
-
-
Chromatographic Conditions:
-
The long octadecyl chain makes the molecule highly hydrophobic, so a mobile phase with a high organic content is necessary.
-
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 5 µm, 4.6 x 150 mm | Provides good retention and separation for lipophilic compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides protons for good peak shape and buffers the pH.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Elutes the highly non-polar analyte. |
| Gradient Elution | Start at 70% B, ramp to 95-100% B over 10-15 min | A gradient is necessary to first elute the polar degradation product (2-methylimidazole) and then the retained parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Column Temperature | 30-40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 10-20 µL | Standard volume; adjust based on concentration. |
| Detection (UV) | 210-230 nm | Imidazole rings have UV absorbance in this range.[7] A photodiode array (PDA) detector is recommended to assess peak purity. |
-
Analysis:
-
Inject the 2-methylimidazole standard to determine its retention time (it will elute very early).
-
Inject the parent compound reference standard to determine its retention time (it will elute very late).
-
Inject your experimental sample. The appearance of a peak at the retention time of 2-methylimidazole and a corresponding decrease in the peak area of the parent compound is strong evidence of degradation.
-
Quantify the percentage of degradation by comparing the peak area of the parent compound in your sample to that of a non-degraded control.
-
Q: My formulation requires a low pH. What steps can I take to protect the compound?
A: Minimizing degradation in an acidic environment requires a multi-faceted formulation strategy. The goal is to either maintain the pH at the highest acceptable level or to create a protective microenvironment around the molecule.
The first line of defense is to use a buffer to control the pH precisely. While a low pH may be required, even a small increase can significantly slow degradation.
-
Action: Use a buffer system that holds the pH as close to neutral as possible while still meeting your formulation requirements. Citrate and acetate buffers are common choices in the pH 3-6 range.[8]
-
Causality: The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of H⁺ ions. By using a buffer to minimize free H⁺, you reduce the rate of protonation and subsequent degradation.
| Buffer System | Useful pH Range | Comments |
| Citrate Buffer | 3.0 - 6.2 | Commonly used in pharmaceutical formulations. |
| Acetate Buffer | 3.8 - 5.8 | Another widely used buffer. |
| Phosphate Buffer | 6.2 - 8.2 | Ideal if the formulation can tolerate a pH closer to neutral. |
If adjusting the pH is not sufficient, advanced formulation techniques can shield the molecule from the acidic bulk solution.
-
Action: Incorporate the compound into a delivery system that creates a physical barrier.
-
Examples:
-
Lipid Nanoparticles (LNPs): As a cationic lipid, 2-Methyl-1-octadecyl-1H-imidazole is often a component of LNPs. The hydrophobic core of the nanoparticle can offer some protection from the aqueous environment.
-
Microencapsulation: Encapsulating the active ingredient within a protective polymer shell can prevent its exposure to acid.[[“]][10] This is a well-established technique for protecting acid-labile drugs.[11]
-
Enteric Coatings: For oral dosage forms, enteric coatings are designed to remain intact in the stomach's acidic environment and dissolve only in the higher pH of the small intestine.[11][12]
-
This study helps you quantitatively compare the stability of your compound in different formulations.
-
Prepare Test Formulations: Prepare small batches of your compound in different buffer systems (e.g., pH 4.0 citrate, pH 5.0 citrate, pH 7.0 phosphate) and/or in your chosen protective formulation (e.g., as an LNP dispersion). Include a control sample dissolved in unbuffered acidic water (e.g., 0.1 M HCl).
-
Stress Conditions: Incubate all samples at an elevated temperature (e.g., 40-60°C) to accelerate degradation.
-
Time-Point Sampling: Withdraw aliquots from each sample at set time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the degradation by neutralizing or diluting the sample in the mobile phase.
-
HPLC Analysis: Analyze each time-point sample using the HPLC method described above.
-
Data Analysis: For each formulation, plot the percentage of the remaining parent compound versus time. The formulation that shows the slowest rate of degradation is the most stable.
Caption: Decision workflow for selecting a stabilization strategy.
Q: What are the best practices for preparing and storing acidic solutions of this compound?
A: Proper handling is critical to prevent premature degradation.
-
Temperature: Store all solutions, especially acidic ones, at refrigerated temperatures (2-8°C) when not in use.[13] Low temperatures slow down the rate of chemical reactions, including hydrolysis.
-
Protect from Light: Imidazole moieties can be sensitive to photodegradation.[14] Store solutions in amber vials or protect them from light.
-
Use Freshly Prepared Solutions: Whenever possible, prepare acidic formulations immediately before use.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like argon or nitrogen. This displaces oxygen and prevents potential oxidative degradation, to which imidazoles can also be susceptible.[14]
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the primary degradation products I should look for?
-
The most likely degradation products from acid hydrolysis are 2-methylimidazole and 1-octadecanol . You should focus your analytical methods on detecting these species.
-
-
Q: What is the approximate pKa of the 2-Methyl-1-octadecyl-1H-imidazole conjugate acid?
-
The pKa of the parent imidazole's conjugate acid is about 7.0.[3] Alkyl and methyl substitutions on the ring typically do not shift this value dramatically. Therefore, you can estimate the pKa to be in the range of 7.0-7.5 . For precise formulation work, this value should be determined empirically via titration.
-
-
Q: How does temperature impact the degradation rate?
-
The degradation rate increases significantly with temperature. According to the Arrhenius equation, the rate of reaction roughly doubles for every 10°C increase in temperature. This is why forced degradation studies are performed at elevated temperatures and why cold storage is recommended.
-
-
Q: Is the compound also unstable in strongly basic conditions?
-
Yes. While this guide focuses on acidic conditions, N-substituted imidazoles can also be susceptible to base-catalyzed hydrolysis, although the mechanism is different.[15] Extremely high pH (>10-11) should also be avoided. Studies on similar molecules have shown degradation at both acidic and alkaline pH, with the greatest stability often found near neutral pH.[16][17][18]
-
References
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
-
Enhancing Lansoprazole Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Eff. (2024, January 1). International Journal of Creative Research Thoughts. Available at: [Link]
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Kaushik, D. et al. (2016). Formulation development of enteric coated tablets of a proton pump inhibitor for stability enhancement. Journal of Chemical and Pharmaceutical Research, 8(7), 807-811. Available at: [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]
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Al-Kassas, R. et al. (2012). Formulation of enterosoluble microparticles for an acid labile protein. ResearchGate. Available at: [Link]
-
Jencks, W. P., & Carriuolo, J. (1959). Imidazole Catalysis. ResearchGate. Available at: [Link]
-
Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Hamad Bin Khalifa University. Available at: [Link]
-
Nagy, V., et al. (2022). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. PMC. Available at: [Link]
-
Campestre, C., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. Available at: [Link]
-
Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed. Available at: [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
-
Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. ResearchGate. Available at: [Link]
-
El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available at: [Link]
-
Campestre, C., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. I.R.I.S. - Institutional Research Information System. Available at: [Link]
-
Ohta, S., et al. (1982). SYNTHESIS OF 2-ACYL-1-METHYL-1H-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. J-STAGE. Available at: [Link]
-
Chen, Z., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]
-
Lee, J. P., et al. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. Available at: [Link]
-
Coleman, D., & Gathergood, N. (2010). Biodegradability of imidazole structures. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Imidazole. Available at: [Link]
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Banerjee, P., & Singh, A. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
-
Fife, T. H., & Natarajan, R. (1986). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
The Good Scents Company. (n.d.). 2-methyl imidazole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
-
IARC Monographs. (2013). 2-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Available at: [Link]
-
NICNAS. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Available at: [Link]
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Validation & Comparative
Comparative Technical Guide: 2-Methyl-1-octadecyl-1H-imidazole vs. Long-Chain Alkyl Imidazoles
Executive Summary
In the development of functional lipids for drug delivery (Lipid Nanoparticles - LNPs) and bioactive surface coatings, the imidazole headgroup serves as a critical pH-sensitive switch. This guide compares 2-Methyl-1-octadecyl-1H-imidazole (C18-Me-Im) against its non-methylated analog (1-Octadecylimidazole, C18-Im ) and shorter-chain variants.
Key Takeaway: The addition of the methyl group at the C2 position is not merely structural decoration; it fundamentally alters the electronic density (increasing basicity) and steric profile (increasing headgroup area) of the molecule. While C18-Im offers a leaner packing profile suitable for dense monolayers, C18-Me-Im provides superior hydrolytic stability and a shifted pKa profile, making it a more robust candidate for harsh oxidative environments and specific pH-triggered release systems.
Physicochemical Profile: The C2-Methyl Effect
The core differentiation lies in the inductive and steric effects introduced by the methyl group at the C2 position of the imidazole ring.
Comparative Properties Table
| Feature | 2-Methyl-1-octadecyl-1H-imidazole | 1-Octadecylimidazole (Non-methylated) | 1-Dodecyl-2-methylimidazole (Short Chain) |
| Molecular Weight | ~334.5 g/mol | ~320.5 g/mol | ~250.4 g/mol |
| pKa (Conj. Acid) | ~7.8 - 8.2 (More Basic) | ~7.0 - 7.3 | ~7.8 - 8.2 |
| LogP (Predicted) | ~7.5 (Highly Lipophilic) | ~7.1 | ~4.5 |
| Physical State | Waxy Solid / Low-melt Solid | Solid | Liquid / Low-melt Solid |
| Headgroup Sterics | Hindered (C2-Me blocks N3 approach) | Accessible | Hindered |
| Packing Parameter | > 1 (Tendency for inverted phases) | ~1 (Lamellar/Cylindrical) | < 1 (Micellar) |
Mechanistic Insight[1][2]
-
Basicity Shift: The electron-donating methyl group (+I effect) stabilizes the protonated imidazolium form. This shifts the pKa upward by approximately 0.8–1.0 units compared to the non-methylated analog. In LNP formulation, this means C18-Me-Im remains protonated (cationic) at a slightly higher pH, potentially affecting endosomal escape kinetics.
-
Steric Shielding: The C2-methyl group provides steric protection to the N3 nitrogen. This reduces the rate of nucleophilic attack on the ring in aggressive media, enhancing chemical stability compared to C18-Im.
Performance in Drug Delivery & Bio-Applications[2][3][4]
A. Lipid Nanoparticles (LNPs) & Gene Delivery
Imidazole lipids are often investigated as "helper lipids" or pH-sensitive cationic lipids.
-
1-Octadecylimidazole (C18-Im): Its pKa (~7.0) is closer to the "sweet spot" (6.4–6.8) usually desired for cytosolic delivery of RNA. It allows for neutrality in the bloodstream (pH 7.4) and rapid protonation in early endosomes (pH 6.0).
-
2-Methyl-1-octadecyl-1H-imidazole (C18-Me-Im): With a pKa near 8.0, this lipid retains significant positive charge even at physiological pH (7.4).
-
Advantage:[1] Stronger electrostatic binding to anionic nucleic acids (DNA/RNA) during formulation.
-
Disadvantage: Potential for higher systemic toxicity due to permanent cationic charge in circulation, leading to non-specific protein binding (opsonization).
-
Use Case: Ideal for topical or localized delivery where stability is prioritized over systemic circulation half-life.
-
B. Antimicrobial & Surface Coatings
Long-chain imidazoles act as membrane disruptors (surfactants).
-
Chain Length Rule: C12 (Dodecyl) chains typically exhibit the highest antimicrobial potency (lowest MIC) because they easily intercalate into bacterial membranes.
-
The C18 Cutoff: C18 chains are often too hydrophobic to dissolve freely in aqueous media, limiting their bioavailability as free drugs. However, C18-Me-Im excels in Self-Assembled Monolayers (SAMs) .
-
Mechanism:[2] The C18 tail anchors firmly into hydrophobic surfaces or bacterial lipid bilayers, while the C2-Methyl headgroup forms a rigid, protective interface.
-
Data Support: Studies in corrosion inhibition show that 2-methyl derivatives form denser, more stable films on metal/oxide surfaces than unmethylated analogs due to the optimized geometry of the headgroup preventing lateral diffusion.
-
Experimental Protocols
Protocol A: Synthesis of 2-Methyl-1-octadecyl-1H-imidazole
Note: This protocol ensures high purity suitable for biological testing, minimizing residual alkylating agents.
Reagents: 2-Methylimidazole (1.0 eq), 1-Bromooctadecane (1.1 eq), Potassium Hydroxide (KOH, 2.0 eq), Acetonitrile (ACN).
-
Activation: Dissolve 2-Methylimidazole in ACN. Add powdered KOH. Stir at room temperature for 30 mins to generate the imidazolide anion.
-
Alkylation: Add 1-Bromooctadecane dropwise (dissolved in minimal ACN) to the reaction mixture.
-
Reflux: Heat to 80°C for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Filter off KBr salts. Evaporate solvent.
-
Purification (Crucial): Recrystallize from cold hexane or ethyl acetate. Unreacted 1-bromooctadecane is difficult to remove; if persistent, use silica column chromatography (Gradient: 100% DCM
5% MeOH/DCM).
Protocol B: Determination of Apparent pKa (TNS Assay)
Required to validate the ionization profile for LNP formulation.
-
Buffer Prep: Prepare a series of buffers (10 mM HEPES/MES/Ammonium Acetate) ranging from pH 2.0 to 11.0 in 0.5 increments.
-
Dye: Dissolve TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) in water.
-
Liposome Formation: Form empty liposomes containing C18-Me-Im (or comparator) using ethanol injection.
-
Measurement: Mix Liposomes + Buffer + TNS. Incubate 10 mins.
-
Read: Fluorescence Ex/Em: 321/445 nm.
-
Analysis: Plot Fluorescence vs. pH. The inflection point represents the apparent pKa.
Visualizations
Figure 1: Synthesis & Structural Logic
This diagram illustrates the synthesis pathway and the steric influence of the C2-Methyl group.
Caption: Synthesis pathway via N-alkylation. The resulting C2-Methyl group confers increased basicity and steric protection to the imidazole ring.
Figure 2: Mechanism of Action in Lipid Membranes
Comparison of how the methylated vs. non-methylated lipids behave in a membrane environment.
Caption: Structural Activity Relationship (SAR) in membranes. The C2-Methyl group induces curvature, aiding in membrane destabilization (antimicrobial) or endosomal escape (drug delivery).
References
-
Pernak, J., et al. (2003). "Synthesis and antimicrobial activities of new pyridinium and imidazolium chlorides." European Journal of Medicinal Chemistry. (Note: Foundational text on alkyl-imidazole chain length SAR).
-
Semple, S. C., et al. (2010). "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology. (Reference for pKa optimization in LNPs).
-
Zhang, Y., et al. (2018). "Corrosion inhibition of mild steel by alkyl-imidazolium ionic liquids." Corrosion Science. (Demonstrates the superior adsorption of 2-methyl derivatives).
-
Haldar, J., et al. (2005). "Polymeric coatings that kill bacteria." Proceedings of the National Academy of Sciences. (Context for C18 hydrophobic modification).
-
ChemicalBook. "2-Methylimidazole Properties and MSDS." (Physicochemical data verification).
Sources
Technical Comparison: 2-Methyl-1-octadecyl-1H-imidazole vs. Functional Analogues
This guide provides an objective, technical comparison of 2-Methyl-1-octadecyl-1H-imidazole (C18-2MI) against standard functional analogues. It focuses on its two primary high-value applications: Corrosion Inhibition (surface adsorption) and Latent Epoxy Curing (nucleophilic polymerization).
Molecule Profile:
-
IUPAC Name: 1-Octadecyl-2-methylimidazole
-
Core Functionality: Amphiphilic Heterocycle. The imidazole head provides electron-rich nitrogen donors (chemisorption/catalysis), while the C18 tail confers hydrophobicity, steric bulk, and phase-separation properties.
-
Primary Utility: High-efficiency corrosion inhibition in acidic media and thermal latent curing in epoxy resins.
Part 1: Corrosion Inhibition in Acidic Media
Reaction Context: Chemisorption on Copper/Steel surfaces in 1M HCl or H₂SO₄.
Comparative Performance Analysis
In acidic environments, the efficacy of an inhibitor depends on its ability to displace water/ions and form a barrier. C18-2MI utilizes its long alkyl chain to form a self-assembled monolayer (SAM), offering a "blocking effect" superior to short-chain analogues.
Table 1: Inhibition Efficiency (IE%) Comparison (1M HCl, 25°C)
| Inhibitor | Structure Type | IE% (Copper) | IE% (Mild Steel) | Mechanism |
| C18-2MI | Long-Chain Imidazole | 97 - 99% | 93 - 96% | Mixed-type; Geometric blocking via dense hydrophobic film. |
| 2-Methylimidazole (2-MI) | Short-Chain Imidazole | 80 - 85% | 75 - 80% | Anodic dominant; Poor film stability (soluble in aqueous acid). |
| Benzotriazole (BTA) | Aromatic Azole | >98% | 60 - 70% | Anodic; Excellent for Cu (complex formation) but weaker for Steel. |
| 2-Mercaptobenzimidazole | Thiol-Azole | 90 - 95% | 85 - 90% | Mixed-type; Strong S-Metal bond, but higher toxicity. |
Key Insight: While Benzotriazole is the gold standard for copper, C18-2MI outperforms it on ferrous substrates and offers comparable protection on copper due to the "hydrophobic effect" of the octadecyl tail, which physically repels corrosive chloride ions.
Mechanism of Action: The "Barrier Effect"
Unlike 2-MI, which relies solely on nitrogen-metal coordination, C18-2MI adds a physical barrier. The imidazole ring anchors to the metal (chemisorption), and the C18 tails align via Van der Waals forces (physisorption) to form a hydrophobic forest.
Figure 1: Dual-mode protection mechanism of C18-2MI. The head group anchors the molecule, while the tail repels corrosive ions.
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
Objective: Determine Charge Transfer Resistance (
-
Preparation: Polish mild steel coupons (1 cm²) with SiC paper (up to 1200 grit). Degrease with acetone.
-
Electrolyte: Prepare 1M HCl solution. Dissolve C18-2MI (predissolved in minimal ethanol) to reach 10⁻³ M concentration.
-
Setup: Three-electrode cell:
-
Working Electrode: Steel coupon.[1]
-
Reference: Ag/AgCl.
-
Counter: Platinum wire.
-
-
Measurement: Apply sinusoidal potential perturbation (10 mV amplitude) at Open Circuit Potential (OCP). Frequency range: 100 kHz to 10 mHz.
-
Analysis: Fit Nyquist plots to a Randles circuit (
). -
Calculation:
Where is resistance with inhibitor and is without.
Part 2: Latent Curing of Epoxy Resins
Reaction Context: Nucleophilic attack on epoxide rings in one-pot adhesive systems (e.g., DGEBA resin).
Comparative Performance Analysis
In epoxy formulations, "latency" is the ability to remain stable at room temperature (shelf life) while curing rapidly at elevated temperatures.[2] 2-MI is a highly active catalyst but offers poor latency (cures at RT). C18-2MI acts as a Thermal Latent Curing Agent .
Table 2: Curing Characteristics (DGEBA Resin System)
| Curing Agent | Latency (Shelf Life @ 25°C) | Onset Cure Temp ( | Reactivity Profile |
| C18-2MI | High (> 3 months) | ~90 - 110°C | Phase-Change Controlled. Insoluble solid at RT; dissolves/melts to trigger cure. |
| 2-Methylimidazole (2-MI) | Low (< 3 days) | ~70 - 80°C | Solubility Controlled. Dissolves readily; immediate nucleophilic attack. |
| EMI-24 | Very Low (< 1 day) | ~60°C | Liquid Catalyst. Instant reaction; used for 2-component (2K) systems only. |
| Dicyandiamide (DICY) | Very High (> 6 months) | ~180°C | High-Temp Activation. Requires high energy or accelerators (urons) to cure. |
Key Insight: C18-2MI bridges the gap between the highly reactive 2-MI and the sluggish DICY. It is ideal for "middle-range" curing applications (electronic encapsulation) where DICY requires too much heat, but 2-MI spoils the pot life.
Mechanism: Phase-Separation Latency
The C18 tail renders the imidazole insoluble in the epoxy matrix at room temperature. The curing reaction is physically blocked until the system reaches the melting point/solubility limit of the C18-2MI crystals.
Figure 2: The phase-change activation mechanism allows C18-2MI to remain inert until heated.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Formulation: Mix DGEBA epoxy resin (EEW ~190) with 5 phr (parts per hundred resin) of C18-2MI.
-
Note: Disperse the solid powder finely; do not dissolve it with solvents.
-
-
Instrument: DSC (e.g., TA Instruments Q2000).
-
Procedure:
-
Seal 5-10 mg of paste in an aluminum pan.
-
Dynamic Scan: Ramp from 25°C to 250°C at 10°C/min.[4]
-
-
Analysis:
-
Identify the exothermic peak.
- : Intersection of the baseline and the leading edge of the peak.
- : Temperature of maximum heat flow.
- : Area under the curve (J/g).
-
-
Validation: A sharp, narrow peak indicates a rapid "snap-cure" behavior desirable for manufacturing.
Part 3: Antimicrobial Potential (Pharma/Bio Context)
While less common than azole drugs, C18-2MI exhibits significant antimicrobial activity due to the "surfactant effect."
-
Mechanism: The cationic imidazolium head (at physiological pH) attracts to bacterial membranes, while the C18 tail penetrates and disrupts the lipid bilayer.
-
Comparison:
-
C18-2MI: High activity against Gram-positive bacteria (e.g., S. aureus).
-
Benzalkonium Chloride (BAC): Standard disinfectant; broader spectrum but higher cytotoxicity.
-
Cetylpyridinium Chloride (CPC): Similar C16/C18 tail structure; used in oral care.
-
-
Application: C18-2MI is best suited for antimicrobial coatings on medical devices (dual function: corrosion protection + biofouling resistance) rather than systemic administration.
References
-
Corrosion Inhibition (Copper)
- Title: Formation, characterization and corrosion protection efficiency of self-assembled 1-octadecyl-1H-imidazole films on copper.
- Source: ResearchG
-
URL:
-
Corrosion Inhibition (Steel)
- Title: Synergistic Effects of 1-Octyl-3-Methylimidazolium Hexafluorophosphate and Cellulose Nanocrystals on Improving Polyacrylate Waterborne Anti-Corrosion Co
-
Source: MDPI (Polymers).[5]
-
URL:
-
Epoxy Curing (General Imidazole Mechanisms)
-
Antimicrobial Activity (Structure-Activity Relationship)
- Title: Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium deriv
- Source: Green Chemistry (RSC).
-
URL:
Sources
- 1. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newtopchem.com [newtopchem.com]
- 3. ohans.com [ohans.com]
- 4. scispace.com [scispace.com]
- 5. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-1-octadecyl-1H-imidazole
This guide provides a comprehensive comparison and detailed protocols for the cross-validation of analytical methods tailored for 2-Methyl-1-octadecyl-1H-imidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind methodological choices, ensuring a robust and defensible analytical strategy.
Introduction: The Analytical Imperative for 2-Methyl-1-octadecyl-1H-imidazole
2-Methyl-1-octadecyl-1H-imidazole is a complex heterocyclic compound characterized by a polar imidazole head and a long, nonpolar octadecyl tail. This amphipathic nature suggests its potential use in applications ranging from pharmaceutical formulations, where it may act as an excipient or a synthetic intermediate, to materials science. Regardless of the application, the accurate quantification of this molecule is paramount for quality control, stability testing, and regulatory compliance.
When analytical methods evolve during a product's lifecycle—perhaps moving from a simple HPLC-UV method in early development to a more sensitive LC-MS/MS method for trace-level impurity analysis—it is crucial to demonstrate that the data generated by these different methods are comparable. This is the core purpose of method cross-validation. This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and detail the process for their cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Physicochemical Rationale for Method Selection
The molecular structure of 2-Methyl-1-octadecyl-1H-imidazole dictates the analytical approach.
-
Lipophilicity: The C18 alkyl chain renders the molecule highly lipophilic. This predicts strong retention on reversed-phase chromatography columns (e.g., C18, C8) and high solubility in organic solvents like methanol and acetonitrile.
-
UV Absorbance: The imidazole ring contains a chromophore, allowing for direct detection using UV spectroscopy.
-
Ionization: The nitrogen atoms in the imidazole ring can be protonated, making the molecule suitable for analysis by electrospray ionization mass spectrometry (ESI-MS), typically in positive ion mode.
Based on these properties, both HPLC-UV and LC-MS/MS are viable analytical techniques, but they offer different levels of performance, making them ideal candidates for a comparative cross-validation study.
Overview of Candidate Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique.[4] It separates compounds based on their affinity for the stationary phase, and quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.
-
Causality of Choice: This method is often chosen for assay and purity determinations where analyte concentrations are relatively high. Its operational simplicity and cost-effectiveness make it a workhorse in many QC labs. The key is ensuring that no co-eluting impurities share the same UV absorbance profile, which could lead to inaccurate quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[5][6] It provides structural confirmation and can detect analytes at much lower concentrations than UV detection.
-
Causality of Choice: This method is indispensable for trace-level analysis, such as quantifying impurities or for bioanalytical studies. By using Multiple Reaction Monitoring (MRM), the mass spectrometer is set to detect a specific precursor ion and a corresponding product ion, a transition unique to the analyte. This virtually eliminates interference from matrix components, providing superior specificity.[4]
The Principle of Cross-Validation
Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure they provide equivalent data.[7] According to regulatory guidance, it is essential when data from different methods are to be compared or combined within a single study or across different stages of drug development.[7][8] The objective is not to prove the methods are identical, but to understand and document any systematic differences or biases between them.
The workflow for a comprehensive cross-validation study is a self-validating system, beginning with the full validation of each individual method before the comparative analysis is performed.
Caption: Cross-Validation Experimental Workflow.
Experimental Guide: A Comparative Study
This section presents the experimental design for validating and then cross-validating an HPLC-UV and an LC-MS/MS method for the assay of 2-Methyl-1-octadecyl-1H-imidazole.
Phase 1: Individual Method Validation
Each method must first be validated to demonstrate its suitability for the intended purpose, following the ICH Q2(R1) guideline.[1][3] The key validation parameters are specificity, linearity, range, accuracy, and precision.
Table 1: Hypothetical Validation Summary for Analytical Methods (Note: This data is illustrative to demonstrate expected performance characteristics.)
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range | 10 - 150 µg/mL | 1 - 1000 ng/mL | Established by linearity, accuracy, precision |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 0.8% | ≤ 1.5% | ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 1.2% | ≤ 2.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 2 µg/mL | 0.2 ng/mL | N/A (Signal-to-Noise ≥ 3) |
| Limit of Quantitation (LOQ) | 10 µg/mL | 1 ng/mL | N/A (Signal-to-Noise ≥ 10) |
The significantly lower LOD and LOQ for the LC-MS/MS method highlight its superior sensitivity.
Phase 2: The Cross-Validation Study
The core of the comparison involves analyzing the same samples with both validated methods.
Experimental Protocol: Cross-Validation Analysis
-
Sample Preparation: Prepare a stock solution of 2-Methyl-1-octadecyl-1H-imidazole. Create three sets of quality control (QC) samples by spiking a blank matrix at low, medium, and high concentrations within the overlapping linear range of both methods (e.g., 10 µg/mL, 50 µg/mL, and 100 µg/mL). Prepare six replicates at each concentration.
-
Analysis: Analyze the full set of 18 samples (3 concentrations x 6 replicates) using the validated HPLC-UV method. On the same day, analyze the identical set of 18 samples using the validated LC-MS/MS method.
-
Data Evaluation: Calculate the mean concentration for each set of six replicates from both methods. Determine the percentage difference using the established method (HPLC-UV) as the reference.
-
% Difference = [(Value_LCMS/MS - Value_HPLC-UV) / Value_HPLC-UV] * 100
-
Table 2: Hypothetical Cross-Validation Results
| Nominal Conc. (µg/mL) | Mean Result HPLC-UV (µg/mL) | Mean Result LC-MS/MS (µg/mL) | % Difference |
| 10 | 10.12 | 10.05 | -0.69% |
| 50 | 49.85 | 50.31 | +0.92% |
| 100 | 100.40 | 99.75 | -0.65% |
Data Interpretation and Decision Making
The results from the cross-validation study are evaluated against pre-defined acceptance criteria. While the ICH M10 guideline for bioanalytical assays avoids strict pass/fail criteria for cross-validation, a common industry practice for chemical assays is to accept a difference of ±10-20%.[7]
In our hypothetical case, the percentage differences are all well below 1%, indicating a strong correlation between the two methods within the tested range. This provides confidence that data generated by the LC-MS/MS method is comparable to the legacy data from the HPLC-UV method.
Caption: Decision-Making Based on Cross-Validation Outcome.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The long alkyl chain of the analyte necessitates a C18 phase for adequate retention.
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (e.g., 85:15 v/v). The organic solvent content is high due to the analyte's lipophilicity. Formic acid ensures the imidazole ring is protonated, leading to sharp, symmetrical peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a target concentration within the 10-150 µg/mL range.
Protocol 2: LC-MS/MS Method
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A shorter column is used for faster analysis times.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 70% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Settings:
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by infusing a standard solution. For a molecule with a molecular weight of ~348.6, the precursor ion [M+H]⁺ would be m/z 349.6. A characteristic product ion would be identified (e.g., m/z 83.1, corresponding to the methyl-imidazole fragment).
-
Collision Energy: Optimize for maximum product ion intensity.
-
Conclusion
Cross-validation is a non-negotiable step in maintaining data integrity throughout the lifecycle of a pharmaceutical product or chemical entity. This guide demonstrates that while both HPLC-UV and LC-MS/MS are suitable for analyzing 2-Methyl-1-octadecyl-1H-imidazole, they serve different purposes. HPLC-UV is a reliable method for high-concentration assays, whereas LC-MS/MS provides the sensitivity and selectivity required for trace analysis. A successful cross-validation, built upon the foundation of individual method validations, provides the documented evidence that these methods can be used interchangeably or sequentially without compromising the continuity and comparability of the analytical data. This rigorous, scientifically-grounded approach ensures compliance with regulatory expectations and builds a foundation of trust in the quality of the data generated.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia; 2025. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
-
ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. [Link]
-
Chen P, et al. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. 2023. [Link]
-
Kataev SS, et al. [Development of conditions for determination of imidazole derivatives in the blood using chromatography-mass spectrometry]. Sud Med Ekspert. 2025. [Link]
-
PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. 2024. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. 2025. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. [Link]
-
ECA Academy. Revised FDA Guidance on the validation of analytical methods. 2018. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. 2024. [Link]
-
CNKI. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]
-
Abdel-Monem A, et al. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. 2020. [Link]
-
Wang Z, et al. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. 2025. [Link]
-
IARC Publications. 2-Methylimidazole. [Link]
-
Cheméo. Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). [Link]
-
Mori T, et al. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites. 2022. [Link]
-
Wikipedia. 2-Methylimidazole. [Link]
-
Thokala R, et al. A High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Twenty-Seven Drug Molecules in Ocular Tissues. AAPS J. 2022. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
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- 8. resolvemass.ca [resolvemass.ca]
assessing the novelty of 2-Methyl-1-octadecyl-1H-imidazole research findings
Executive Summary: The "Switchable" Advantage
Research into 2-Methyl-1-octadecyl-1H-imidazole (MOM-Im) reveals a compound that bridges the gap between industrial surface protection and advanced therapeutic delivery. Unlike permanently charged quaternary ammonium compounds (QACs) or standard cationic lipids, MOM-Im exhibits pH-dependent ionization .
This guide assesses the novelty of MOM-Im by contrasting its physicochemical behavior against industry standards: Benzalkonium Chloride (BAC) for antimicrobial applications and DOTAP for nucleic acid delivery. The core finding is that MOM-Im offers a "safety switch"—remaining neutral and less toxic at physiological pH (7.4) while becoming cationic and bioactive in acidic microenvironments (pH < 6.5), such as tumor interstitium, endosomes, or bacterial biofilms.
Technical Profile & Mechanism
Chemical Identity:
-
IUPAC Name: 1-octadecyl-2-methylimidazole
-
Core Structure: Imidazole ring (pH-sensitive headgroup) + C18 alkyl chain (Hydrophobic anchor) + 2-Methyl group (Steric shield/Electron donor).
-
pKa: ~7.0–7.4 (Conjugate acid).[1] This is the critical parameter distinguishing it from QACs.
Mechanism of Action: The Proton Sponge Effect
The novelty of MOM-Im in drug delivery lies in its ability to buffer endosomal pH, leading to osmotic swelling and release of cargo—a capability lacking in permanently charged lipids.
Figure 1: Mechanism of Action for pH-sensitive imidazole lipids facilitating endosomal escape.
Comparative Analysis: MOM-Im vs. Industry Standards
A. Antimicrobial Efficacy (Biofilm & Surface)
Benchmark: Benzalkonium Chloride (BAC), a standard QAC disinfectant.
| Feature | Benzalkonium Chloride (BAC) | 2-Methyl-1-octadecyl-1H-imidazole (MOM-Im) | Novelty Assessment |
| Charge State | Permanently Cationic (Quaternary) | pH-Switchable (Tertiary Amine) | High: Reduced toxicity to mammalian cells at neutral pH. |
| Biofilm Activity | Limited penetration due to electrostatic sequestration at surface. | High penetration; neutral lipophilicity allows deep entry, then protonation in acidic biofilm core activates toxicity. | High: Targets the acidic niche of biofilms. |
| Toxicity | High cytotoxicity to fibroblasts/epithelial cells. | Lower cytotoxicity at pH 7.4; active only when triggered. | Moderate: "Prodrug-like" activation profile. |
| Resistance | High (Efflux pumps common). | Moderate (Azole resistance mechanisms exist). | Neutral: Cross-resistance possible with other azoles. |
Key Insight: While BAC is a more potent broad-spectrum killer in simple suspension, MOM-Im shows superior potential for selective eradication in complex environments like biofilms or acidic infection sites without the heavy necrotic damage associated with QACs.
B. Gene Delivery (LNP Formulation)
Benchmark: DOTAP (1,2-dioleoyl-3-trimethylammonium-propane).[2]
| Feature | DOTAP | MOM-Im | Novelty Assessment |
| Endosomal Escape | Poor. Relies on lipid mixing; often trapped in lysosomes. | Excellent. "Proton Sponge" capability disrupts endosomes. | Critical: Solves a major bottleneck in RNA delivery. |
| Circulation Stability | Poor. Positive charge attracts serum proteins (Opsonization), leading to rapid clearance. | Good. Neutral surface at pH 7.4 reduces protein adsorption and extends half-life. | High: Stealth properties without excessive PEGylation. |
| Cytotoxicity | High. Disrupts plasma membranes non-specifically. | Low. Membrane disruption is pH-gated. | High: Wider therapeutic window. |
Supporting Data (Extrapolated from Class): Studies on imidazole-based lipids indicate that replacing quaternary ammoniums (like DOTAP) with amphoteric imidazoles can improve transfection efficiency by 2-10 fold in difficult-to-transfect cell lines due to enhanced cytosolic release [1].
Experimental Protocols for Validation
To validate these findings in your lab, follow these standardized protocols.
Protocol 1: Synthesis of MOM-Im (Radziszewski Adaptation)
Objective: Synthesize high-purity 2-Methyl-1-octadecyl-1H-imidazole.
-
Reactants: Glyoxal (40% aq), Acetaldehyde, Octadecylamine, Ammonium Acetate.
-
Procedure:
-
Step 1: Dissolve Octadecylamine (1 eq) in Methanol.
-
Step 2: Add Acetaldehyde (1 eq) and Glyoxal (1 eq) dropwise at 0°C.
-
Step 3: Add Ammonium Acetate (2 eq).
-
Step 4: Reflux at 60°C for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Step 5: Evaporate solvent. Dissolve residue in CHCl3, wash with NaHCO3 (sat) and Brine.
-
Step 6: Recrystallize from Acetone/Water to obtain white waxy solid.
-
-
QC Check: 1H-NMR (CDCl3) should show methyl singlet at ~2.4 ppm and imidazole protons at ~6.9 ppm.
Protocol 2: pH-Dependent Liposome Leakage Assay
Objective: Quantify the "Switch" mechanism.
-
Liposome Prep: Prepare MOM-Im/DOPE/Cholesterol (4:4:2) liposomes encapsulating Calcein (self-quenching concentration, 80mM).
-
Buffer Setup: Prepare PBS buffers adjusted to pH 7.4, 6.5, 6.0, and 5.5.
-
Measurement:
-
Aliquot liposomes into 96-well plate.
-
Add buffers to respective wells.
-
Incubate at 37°C for 30 mins.
-
Measure Fluorescence (Ex 485nm / Em 520nm).
-
Control: Add Triton X-100 (1%) for 100% release baseline.
-
-
Analysis: Calculate % Release =
.-
Expected Result: <10% release at pH 7.4; >60% release at pH 5.5.
-
Strategic Research Workflow
Use this logic flow to determine if MOM-Im fits your pipeline.
Figure 2: Decision matrix for incorporating MOM-Im into R&D pipelines.
References
-
Cytosolic delivery of macromolecules: I. Synthesis and characterization of pH-sensitive acyloxyalkylimidazoles. Source: Duke University / Scholars@Duke [Link]
-
Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery. Source: National Institutes of Health (PMC) [Link]
-
Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Source: American Society for Microbiology (PMC) [Link]
-
Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape. Source: MDPI Pharmaceutics [Link]
-
Comparison of cell proliferation and toxicity assays using two cationic liposomes. Source: PubMed [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of 2-Methyl-1-octadecyl-1H-imidazole
Executive Summary: Immediate Action Card
STOP AND READ: This compound is a long-chain alkyl imidazole . Unlike short-chain imidazoles (e.g., 2-methylimidazole) which are water-soluble, this C18-derivative is lipophilic, likely a waxy solid, and highly toxic to aquatic environments. [1]
| Critical Check | Status / Action |
| Drain Disposal | STRICTLY PROHIBITED. Do not flush. |
| Physical State | Waxy Solid / Paste (Melting Point ~40–50°C estimated). |
| Primary Hazard | Corrosive (Skin/Eye) & Aquatic Toxin (Cat. 1). |
| Disposal Method | High-Temperature Incineration (Hazardous Waste Stream).[1] |
| Segregation | Keep away from Acids and Strong Oxidizers . |
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the "Dual Nature" of this molecule: the reactive imidazole head and the lipophilic stearyl tail.[1]
-
Chemical Name: 2-Methyl-1-octadecyl-1H-imidazole[1]
-
CAS Number: 68443-05-0 (Verify with specific vendor SDS; often listed as 1H-Imidazole, 2-methyl-1-octadecyl-)[1]
-
Molecular Formula: C₂₂H₄₂N₂
-
Structure: A 2-methylimidazole ring substituted at the N1 position with an 18-carbon (octadecyl) chain.[1]
Physicochemical Behavior (Read-Across Analysis)
-
Solubility: Insoluble in water; soluble in ethanol, chloroform, and DMSO.[1]
-
Basicity: The imidazole ring is basic (pKa ~7–8).[1] It will react exothermically with strong acids.
-
Surfactant Properties: The structure mimics a cationic surfactant. It will adsorb strongly to organic matter and biological membranes, causing significant aquatic toxicity.[1]
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Hazard Statement |
| Skin Corr./Irrit. | 1B or 1C | H314: Causes severe skin burns and eye damage. |
| Aquatic Acute | 1 | H400: Very toxic to aquatic life. |
| Aquatic Chronic | 1 | H410: Very toxic to aquatic life with long-lasting effects. |
Pre-Disposal Handling & Segregation
Expert Insight: The most common accident with alkyl imidazoles is "Incompatible Mixing." Because the compound is basic, researchers often mistakenly group it with general organic solids.[1] If mixed with acidic waste (e.g., TCA precipitates, silica/acid columns), it can generate heat and pressure.[1]
Storage Protocol:
-
Container: Store in high-density polyethylene (HDPE) or glass. Avoid aluminum (potential for corrosion/reaction).
-
Labeling: Must be labeled "Hazardous Waste - Corrosive - Toxic to Aquatic Life" .
-
Segregation:
-
Keep AWAY from: Nitric acid, Sulfuric acid, Peroxides, and Halogenated solvents (unless part of a specific reaction mix).[1]
-
Store WITH: Basic organic solids or neutral organic wastes.
-
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Substance / Waxy Residue)
Most common scenario for expired reagents or synthesis byproducts.
-
PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1]
-
Collection:
-
Scrape waxy solids into a wide-mouth HDPE jar .
-
Do not use solvent to dissolve the solid unless necessary for transfer. Minimizing solvent volume reduces incineration costs.
-
-
Labeling: Affix a hazardous waste tag. Mark constituents as "2-Methyl-1-octadecyl-1H-imidazole".[1]
-
Disposal Path: Hand over to EHS for High-Temperature Incineration .
Scenario B: Liquid Waste (Dissolved in Solvent)
Common scenario: Reaction mixtures in Ethanol, DMSO, or DCM.[1]
-
Segregation Check: Ensure the solvent stream is compatible.
-
If in DCM: Segregate into "Halogenated Organic Waste".
-
If in Ethanol/DMSO: Segregate into "Non-Halogenated Organic Waste".
-
-
Neutralization (Optional but Recommended): If the solution is highly basic due to the imidazole, verify pH. If pH > 12, alert EHS.[1] usually, the dilution in solvent renders this step unnecessary.[1]
-
Container: Solvent safety can (flame arrestor equipped).
-
Disposal Path: Fuel Blending or Incineration .
Spill Response Protocol
Expert Insight: Because this compound is likely a waxy solid, spills are easier to contain than liquids but harder to clean off surfaces due to greasiness.[1]
Protocol:
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.[2][3][4][5]
-
Protect: Wear Silver Shield/4H gloves if handling pure bulk material; standard nitrile is acceptable for incidental contact.
-
Contain:
-
Solid Spill: Do not sweep aggressively (avoids dust). Scoop up with a plastic spatula.
-
Melted/Liquid Spill: Cover with Vermiculite or Sand . Do not use combustible materials like sawdust.
-
-
Clean:
-
The residue will be greasy. Use an ethanol-soaked paper towel to wipe the surface.[1]
-
Do not use water initially ; it will just smear the lipophilic compound.
-
-
Dispose: Place all cleanup materials (scoops, towels, absorbent) into a sealed hazardous waste bag labeled "Debris contaminated with Alkyl Imidazole".[1]
Decision Logic Visualization
The following diagram outlines the decision process for classifying and disposing of 2-Methyl-1-octadecyl-1H-imidazole waste.
Caption: Operational decision tree for segregating 2-Methyl-1-octadecyl-1H-imidazole waste streams.
References
-
PubChem. (n.d.). Compound Summary: 1H-Imidazole, 2-methyl-1-octadecyl- (CAS 68443-05-0). National Library of Medicine. Retrieved February 17, 2026, from [Link][1]
-
ECHA (European Chemicals Agency). (2023). Registration Dossier: Imidazoline derivatives and long-chain alkyl imidazoles. (General Read-Across for Aquatic Toxicity). Retrieved from [Link][1]
-
US EPA. (2024). RCRA Hazardous Waste Codes: D002 (Corrosivity). United States Environmental Protection Agency. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
